Cas no 669713-61-5 (2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid)

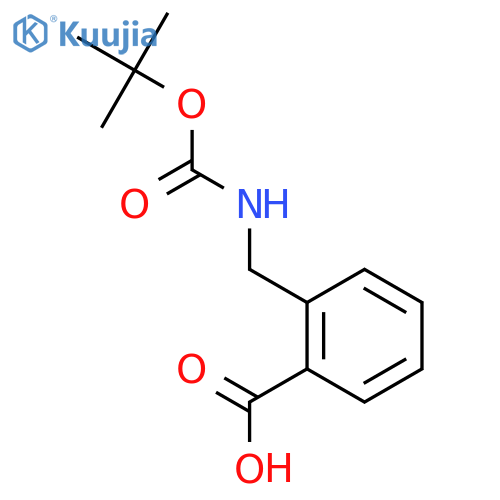

669713-61-5 structure

商品名:2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid

CAS番号:669713-61-5

MF:C13H17NO4

メガワット:251.278383970261

MDL:MFCD10565780

CID:2156227

PubChem ID:329763076

2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-[(Boc-amino)methyl]benzoic acid

- 2-(Boc-aMinoMethyl)benzoic acid

- 2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid

- Boc-Oamb

- 2-(tert-Butoxycarbonylamino-methyl)-benzoic acid

- 2-{[(TERT-BUTOXYCARBONYL)AMINO]METHYL}BENZOIC ACID

- 2-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid

- CS-0205859

- 2-((tert-butoxycarbonyl)aminomethyl)benzoic acid

- 2-(Boc-aminomethyl)benzoicacid

- 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic Acid

- F14639

- EN300-396871

- 2-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

- 2-(tert-Butoxycarbonylaminomethyl)benzoic acid

- 669713-61-5

- MFCD10565780

- DB-104083

- 2-(Boc-aminomethyl)benzoic acid, >=97%

- AS-47612

- Z1505692703

- AKOS025404044

- SCHEMBL1808874

- FAZMFLNCRFKVDW-UHFFFAOYSA-N

- FB55737

- 635-778-6

- 2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid

-

- MDL: MFCD10565780

- インチ: InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)

- InChIKey: FAZMFLNCRFKVDW-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NCC1=CC=CC=C1C(O)=O)=O)C

計算された属性

- せいみつぶんしりょう: 251.11575802g/mol

- どういたいしつりょう: 251.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 75.6Ų

2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid 税関データ

- 税関コード:29225090

2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-396871-0.1g |

2-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid |

669713-61-5 | 95.0% | 0.1g |

$52.0 | 2025-03-21 | |

| Enamine | EN300-396871-2.5g |

2-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid |

669713-61-5 | 95.0% | 2.5g |

$336.0 | 2025-03-21 | |

| Apollo Scientific | OR925728-1g |

2-[(Boc-amino)methyl]benzoic acid |

669713-61-5 | 97% | 1g |

£270.00 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1232738-250mg |

2-(Boc-aminomethyl)benzoic acid |

669713-61-5 | 97% | 250mg |

$300 | 2023-05-17 | |

| Enamine | EN300-396871-0.5g |

2-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid |

669713-61-5 | 95.0% | 0.5g |

$118.0 | 2025-03-21 | |

| Enamine | EN300-396871-1.0g |

2-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid |

669713-61-5 | 95.0% | 1.0g |

$150.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1232738-500mg |

2-(Boc-aminomethyl)benzoic acid |

669713-61-5 | 97% | 500mg |

$170 | 2024-06-07 | |

| 1PlusChem | 1P003FGJ-10g |

2-(Boc-aminomethyl)benzoic acid |

669713-61-5 | 97% | 10g |

$1455.00 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276529-250mg |

2-(Boc-aminomethyl)benzoic acid |

669713-61-5 | 98+% | 250mg |

¥936.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276529-1g |

2-(Boc-aminomethyl)benzoic acid |

669713-61-5 | 98+% | 1g |

¥1848.00 | 2024-05-04 |

2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

669713-61-5 (2-(tert-Butoxycarbonyl)aminomethylbenzoic Acid) 関連製品

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量